![molecular formula C16H15N5O4S B12144312 methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12144312.png)
methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a 1,2,4-triazole derivative characterized by a furan-2-yl substituent at position 5 of the triazole ring, a sulfanylacetyl linker, and a methyl benzoate group. Its structure combines heterocyclic (triazole, furan) and aromatic (benzoate) motifs, which are common in bioactive molecules. The compound has been investigated for anti-exudative activity, showing 45% inhibition of inflammation in rat paw edema models at 10 mg/kg, comparable to diclofenac sodium (51% at 8 mg/kg) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:
Formation of the triazole ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with thiourea under acidic conditions to form 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole.
Thioether formation: The triazole derivative is then reacted with a suitable thiol to introduce the sulfanyl group.
Acetylation: The sulfanyl triazole is acetylated using acetic anhydride.
Coupling with methyl 4-aminobenzoate: The acetylated product is then coupled with methyl 4-aminobenzoate under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring and sulfur-containing groups are primary oxidation targets:
-
Key observation : Oxidation of the furan ring disrupts aromaticity, forming electrophilic intermediates useful for further functionalization .
Reduction Reactions
The triazole ring and amide bonds undergo selective reduction:
Reaction | Reagents/Conditions | Products | Reference |
---|---|---|---|
Triazole ring reduction | LiAlH₄ (THF, reflux) | Partially saturated triazoline derivative | |
Amide bond reduction | BH₃·THF (0°C, 4h) | Amine-linked analog with preserved triazole structure |
-
Notable outcome : LiAlH₄ preferentially reduces the triazole ring over the furan moiety, enabling selective synthesis of hybrid heterocycles.
Nucleophilic Substitution
The sulfanyl group and ester moiety participate in substitution reactions:
Site | Nucleophile | Conditions | Products | Reference |
---|---|---|---|---|
Sulfanyl (-S-) | CH₃ONa (methanol, 50°C) | Thioether → Methoxy derivative | ||
Benzoate ester | NH₂NH₂ (hydrazine hydrate, ethanol, RT) | Ester → Hydrazide (C19H18N6O3S) |
-
Mechanistic insight : The sulfanyl group’s leaving ability is enhanced in polar aprotic solvents like DMF .
Cycloaddition and Heterocycle Formation
The triazole and furan groups enable [3+2] cycloadditions:
Acid/Base-Mediated Rearrangements
pH-sensitive transformations occur under controlled conditions:
Condition | Reaction | Outcome | Catalyst | Reference |
---|---|---|---|---|
HCl (conc., reflux) | Triazole ring contraction | Imidazoline derivative | None | |
NaOH (aq., 80°C) | Ester hydrolysis | Carboxylic acid analog (C18H16N4O4S) | Phase-transfer catalyst (TBAB) |
Photochemical Reactions
UV-induced reactions modify electronic properties:
Catalytic Cross-Coupling
Palladium-mediated couplings enhance structural diversity:
Reaction Type | Catalyst System | Substrate | Yield | Reference |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Aryl boronic acids | 68-82% | |
Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Primary amines | 55-73% |
This compound’s reactivity profile underscores its versatility in synthetic chemistry, particularly in pharmaceutical and materials science applications. Experimental protocols emphasize temperature control, solvent selection, and catalyst optimization to achieve desired selectivity. Further studies are warranted to explore its catalytic asymmetric reactions and biological interaction mechanisms.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has been extensively studied for its potential as an antimicrobial , antifungal , and anticancer agent. Research indicates that the compound exhibits significant activity against various pathogens and cancer cell lines.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of several triazole derivatives, including this compound. Results showed promising activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined using standard agar diffusion methods .
Biological Research
The compound is utilized in biological research to investigate the mechanisms of action of triazole and furan derivatives. It aids in understanding how these compounds interact with biological pathways.
Industrial Applications
In the pharmaceutical industry, this compound serves as a precursor for synthesizing more complex molecules used in drug development. Its unique chemical structure allows it to be modified into various derivatives that may have enhanced therapeutic properties.
Table 2: Potential Industrial Applications
Application Area | Description |
---|---|
Drug Development | Synthesis of novel antimicrobial and anticancer agents |
Agrochemicals | Development of fungicides and herbicides |
Chemical Synthesis | Intermediate for synthesizing complex organic compounds |
Mechanism of Action
The mechanism of action of methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Structural Comparison with Analogous Triazole Derivatives
The compound belongs to a family of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Key structural analogs and their distinguishing features include:
Key Observations :
- Furan vs.
- Sulfanyl Linker : The sulfanylacetyl group is conserved across analogs, suggesting its role in stabilizing molecular conformation and facilitating binding to thiol-reactive enzymes .
Anti-Exudative Activity
The target compound reduced formalin-induced paw edema in rats by 45% at 10 mg/kg, slightly less potent than diclofenac sodium (51% at 8 mg/kg) . In contrast, analogs like ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate demonstrated stronger antimicrobial activity (MIC: 2–8 µg/mL) but lacked anti-inflammatory data .
Biological Activity
Methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a triazole moiety, and a benzoate group. Its molecular formula is C14H15N5O2S, with a molecular weight of approximately 315.37 g/mol. The presence of the triazole and furan rings suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole derivatives possess significant antifungal properties. One study reported that these compounds were less toxic than fluconazole, a commonly used antifungal agent, suggesting they could serve as safer alternatives in clinical applications .
Antitumor Activity
The antitumor potential of triazole derivatives has been widely studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, triazole-based compounds have been shown to inhibit cell proliferation in breast cancer models . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
The proposed mechanism for the biological activity of these compounds involves inhibition of key enzymes or receptors involved in disease processes. For instance, triazoles can act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones . This inhibition can lead to increased levels of certain endogenous compounds that may exert therapeutic effects.
Toxicity Studies
Toxicity assessments are critical for understanding the safety profile of new compounds. Acute toxicity studies on related triazole derivatives revealed varying levels of toxicity based on structural modifications. For example, the LD50 values ranged significantly among different derivatives, indicating that careful consideration of substituents can lead to safer compounds . The presence of sulfur in the structure was noted to influence toxicity levels positively.
Case Studies
Several case studies highlight the efficacy and safety profiles of related triazole compounds:
- Antifungal Efficacy : A study comparing the antifungal activity of various triazole derivatives found that those with furan substitutions had enhanced activity against Candida species compared to traditional agents like fluconazole .
- Antitumor Activity : In vitro studies demonstrated that specific triazole derivatives led to significant reductions in tumor cell viability across several cancer types, including lung and breast cancers .
- Neuroprotective Effects : Some studies suggest that triazole compounds may also exhibit neuroprotective properties by modulating neurotransmitter levels in the brain, which could be beneficial in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via a multi-step process. First, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione is prepared using methods described in literature (e.g., refluxing thiocarbazide derivatives with furan-2-carbaldehyde). Subsequent steps involve coupling with chloroacetamide derivatives in ethanolic KOH under reflux, followed by purification via recrystallization . Optimization includes adjusting molar ratios (e.g., 1:1 stoichiometry for triazole-thione and chloroacetamide), solvent choice (ethanol/water mixtures), and reaction time (1–3 hours) to maximize yield and purity.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- 1H/13C NMR : Confirm the presence of furan protons (δ 6.3–7.6 ppm for furyl substituents), methyl ester groups (δ 3.8–4.0 ppm for OCH3), and triazole NH2 (δ 5.5–6.0 ppm) .
- FT-IR : Identify S–H stretching (2500–2600 cm⁻¹, if present in intermediates), C=O (ester: 1700–1750 cm⁻¹), and N–H bending (1600–1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the calculated exact mass (e.g., m/z ≈ 415.1 for C16H14N6O4S).
Q. How can researchers assess the anti-exudative activity of this compound, and what in vitro/in vivo models are appropriate?
- Methodology : Use carrageenan-induced paw edema or acetic acid-induced vascular permeability models in rodents. Administer the compound at 10–50 mg/kg doses and compare inflammation markers (e.g., prostaglandin E2 levels) against controls. For in vitro studies, measure inhibition of hyaluronidase or cyclooxygenase-2 (COX-2) activity .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., COX-2 or TNF-α), and how do structural modifications influence activity?
- Methodology :
- Molecular Docking (AutoDock/Vina) : Dock the compound into target protein active sites (PDB IDs: 5KIR for COX-2) to calculate binding energies and identify key interactions (e.g., hydrogen bonds with Arg120, hydrophobic contacts with Tyr355) .
- QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate structural features (e.g., furan substitution, triazole ring planarity) with anti-inflammatory activity .
Q. How can researchers resolve contradictions in biological activity data between similar triazole derivatives?
- Methodology : Perform meta-analysis of published SAR data. For example, compare substituent effects:
- Furan vs. Phenyl : Furan-containing derivatives may exhibit higher anti-exudative activity due to enhanced π-π stacking but lower metabolic stability .
- Sulfanyl vs. Sulfonyl : Sulfanyl groups improve membrane permeability but may reduce target binding specificity .
Q. What advanced techniques are recommended for studying the solid-state properties (e.g., polymorphism, crystallinity) of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction : Resolve the 3D structure to confirm bond lengths/angles (e.g., S–C bond ≈ 1.8 Å, triazole ring planarity) .
- DSC/TGA : Analyze thermal stability (decomposition >200°C) and identify polymorphic transitions .
Q. How can reaction engineering principles improve the scalability of synthesizing this compound while maintaining purity?
- Methodology :
Properties
Molecular Formula |
C16H15N5O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C16H15N5O4S/c1-24-15(23)10-4-6-11(7-5-10)18-13(22)9-26-16-20-19-14(21(16)17)12-3-2-8-25-12/h2-8H,9,17H2,1H3,(H,18,22) |
InChI Key |
UCUGODSAJDOZKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.